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molecular formula C10H14N2O B184938 N-(4-aminophenyl)butanamide CAS No. 116884-02-7

N-(4-aminophenyl)butanamide

Cat. No. B184938
M. Wt: 178.23 g/mol
InChI Key: LFXCELCZRVHGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166744B2

Procedure details

To a solution of 1,4-phenylenediamine (0.5 g, 4.62 mmol) in anhydrous CH2Cl2 (15 mL) was added NMM (0.51 mL, 4.62 mmol). To the resulting mixture was added dropwise butyryl chloride (0.45 mL, 4.62 mmol) in anhydrous CH2Cl2 (5 mL) at 0° C., and stirred for 0.5 h. The reaction mixture was extracted with CH2Cl2 (20 mL) and washed with H2O (20 mL). The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography over silica gel (EtOAc:hexane=1:3) to give N-(4-aminophenyl)butyramide (KYJ3-006-2, 0.31 g, 36%) as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.CN1CCOCC1.[C:16](Cl)(=[O:20])[CH2:17][CH2:18][CH3:19]>C(Cl)Cl>[NH2:7][C:4]1[CH:5]=[CH:6][C:1]([NH:8][C:16](=[O:20])[CH2:17][CH2:18][CH3:19])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
0.51 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2 (20 mL)
WASH
Type
WASH
Details
washed with H2O (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (EtOAc:hexane=1:3)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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